molecular formula C97H164N34O29 B14767621 Neuropeptide S (Rat) acetate

Neuropeptide S (Rat) acetate

Cat. No.: B14767621
M. Wt: 2270.6 g/mol
InChI Key: OVWCZWKHAAEGAK-LNQGKZRYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Neuropeptide S (Rat) acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure the purity and accuracy of the peptide sequence .

Chemical Reactions Analysis

Types of Reactions

Neuropeptide S (Rat) acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various amino acid derivatives.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted analogs of this compound, each with potentially different biological activities .

Scientific Research Applications

Neuropeptide S (NPS) is a neuropeptide that has anxiolytic and memory-enhancing effects in rodents . Studies suggest that NPS can affect aggressive behavior and defensive responses . The effects of NPS have been demonstrated through intracerebroventricular (icv) and nasal applications in rats .

Anxiety and Arousal Modulation

NPS has been shown to modulate arousal and anxiety-related behaviors, acting as a stimulatory anxiolytic agent . Studies have found that NPS increases locomotor activity in mice, both in those new to test cages and those accustomed to them, as well as in animals sedated with diazepam .

Memory Enhancement

Icv application of NPS has a facilitatory effect on object discrimination . Nasal application of NPS can facilitate object discrimination in a dose-dependent manner . The memory-enhancing effect of NPS was observed in non-social contexts .

Aggressive Behavior

Research indicates that NPS can reduce inter-male aggression in rats . Icv infusion of NPS significantly reduced inter-male aggression in rats bred for low levels of anxiety . This anti-aggressive effect is likely not linked to its anxiolytic properties .

Social Behavior

Studies indicate that NPS does not alter social memory or social preference behavior .

Defensive and Risk Assessment Behaviors

NPS can attenuate defensive and risk assessment behaviors evoked by alarm pheromones in mice .

Potential Therapeutic Applications

Nasal application of NPS may be a viable therapeutic approach for treating psychiatric illnesses such as anxiety or panic disorders .

Tables of Data

Aggressive behavior of rats during resident-intruder (RI) test after icv infusion of neuropeptide S :

BehaviorLAB VehicleLAB NPSHAB VehicleHAB NPSNAB VehicleNAB NPS
Social Investigation (%)N/AN/AN/AN/AN/AN/A
Cage Exploration (%)N/AN/AN/AN/AN/AN/A
Aggressive Behavior (%)24% ± 4.214% ± 2.444% ± 8.833% ± 8.233% ± 6.826% ± 4.9
Immobility (%)3.9% ± 0.912% ± 3.0N/AN/AN/AN/A

*N/A = Not applicable.
*Data are presented as means ± standard error of the mean (s.e.m.).
*p < 0.05 vs. vehicle.

Case Study 1: Object Discrimination Task

In a study, rats were subjected to an object discrimination task following intracerebroventricular (icv) administration of NPS (1 nmol). Results indicated that NPS facilitated object discrimination after a 240-minute inter-exposure interval (IEI). This effect was context-dependent, as icv NPS did not prolong social memory in a social discrimination paradigm .

Case Study 2: Elevated Plus-Maze

In another experiment, the anxiolytic effect of NPS was assessed using the elevated plus-maze. Icv administration of NPS (1 nmol) demonstrated an anxiolytic effect. This anxiolytic effect was also confirmed after nasal administration of NPS (40 nmol). Subcutaneously injected NPS failed to produce corresponding behavioral effects in both the object discrimination task and the elevated plus-maze test .

Case Study 3: Resident-Intruder Test

Low-anxiety behavior (LAB) rats treated with icv NPS (1 nmol) displayed less total aggressive behavior and spent more time immobile in the resident-intruder (RI) test compared with vehicle-treated LAB rats. No significant differences between NPS- and vehicle-treated LAB residents were found in social investigation, exploration, or any other behavior investigated .

Case Study 4: Alarm Pheromone-Evoked Behaviors

Mechanism of Action

Neuropeptide S (Rat) acetate exerts its effects by binding to the Neuropeptide S receptor, a G-protein-coupled receptor. This binding activates intracellular signaling pathways, including the cyclic AMP (cAMP) pathway and the phosphatidylinositol (PI) pathway. These pathways lead to various physiological responses, such as increased arousal, reduced anxiety, and enhanced memory .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Neuropeptide S (Rat) acetate is unique due to its dual role in promoting arousal and reducing anxiety, which is not commonly observed in other neuropeptides. Its specific receptor, the Neuropeptide S receptor, also distinguishes it from other neuropeptides that may share similar functions but act through different receptors .

Properties

Molecular Formula

C97H164N34O29

Molecular Weight

2270.6 g/mol

IUPAC Name

acetic acid;(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C95H160N34O27.C2H4O2/c1-49(2)73(127-71(137)44-111-78(141)65(42-69(101)135)125-84(147)61(31-21-39-110-95(106)107)120-86(149)63(123-77(140)55(99)46-130)40-53-22-9-7-10-23-53)89(152)113-43-70(136)115-66(47-131)79(142)112-45-72(138)128-74(50(3)4)90(153)121-57(27-14-17-35-97)81(144)117-58(28-15-18-36-98)85(148)129-75(52(6)133)91(154)126-67(48-132)88(151)124-64(41-54-24-11-8-12-25-54)87(150)119-60(30-20-38-109-94(104)105)82(145)118-59(29-19-37-108-93(102)103)80(143)114-51(5)76(139)116-56(26-13-16-34-96)83(146)122-62(92(155)156)32-33-68(100)134;1-2(3)4/h7-12,22-25,49-52,55-67,73-75,130-133H,13-21,26-48,96-99H2,1-6H3,(H2,100,134)(H2,101,135)(H,111,141)(H,112,142)(H,113,152)(H,114,143)(H,115,136)(H,116,139)(H,117,144)(H,118,145)(H,119,150)(H,120,149)(H,121,153)(H,122,146)(H,123,140)(H,124,151)(H,125,147)(H,126,154)(H,127,137)(H,128,138)(H,129,148)(H,155,156)(H4,102,103,108)(H4,104,105,109)(H4,106,107,110);1H3,(H,3,4)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,73-,74-,75-;/m0./s1

InChI Key

OVWCZWKHAAEGAK-LNQGKZRYSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N)O.CC(=O)O

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N.CC(=O)O

Origin of Product

United States

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